molecular formula C20H27BN2O5 B12290308 Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1355249-30-7

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B12290308
CAS No.: 1355249-30-7
M. Wt: 386.3 g/mol
InChI Key: YRZWNOHRBBAZBX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxybenzyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrazole derivative.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts, such as palladium on carbon, are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-carbon bonds, leading to various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Research: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can interact with biological molecules through boron-oxygen interactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and potential applications. The presence of the dioxaborolane moiety, in particular, allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1355249-30-7

Molecular Formula

C20H27BN2O5

Molecular Weight

386.3 g/mol

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H27BN2O5/c1-7-26-18(24)17-16(21-27-19(2,3)20(4,5)28-21)13-23(22-17)12-14-8-10-15(25-6)11-9-14/h8-11,13H,7,12H2,1-6H3

InChI Key

YRZWNOHRBBAZBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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